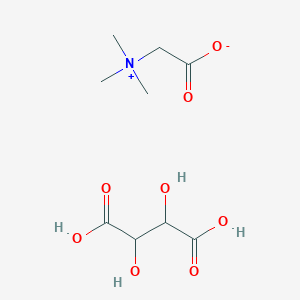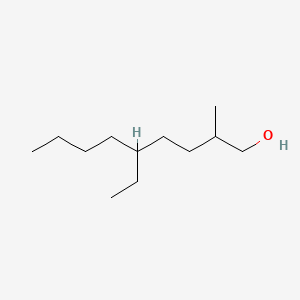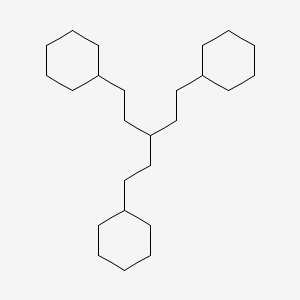
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane is a complex organic compound with the molecular formula C25H46 It is characterized by its unique structure, which includes multiple cyclohexyl groups attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane typically involves the reaction of cyclohexyl derivatives with pentane intermediates. One common method is the alkylation of cyclohexyl compounds using appropriate alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of precursor compounds. This process can be optimized to achieve high yields and purity, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce fully saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and structural properties.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, in biological systems, it may interact with membrane proteins, altering their function and affecting cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dicyclohexylpropane
- 1,5-Dicyclohexylpentane
- 1,5-Dicyclohexyl-3-methylpentane
Uniqueness
1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane is unique due to its specific structural arrangement, which includes an additional cyclohexylethyl group compared to similar compounds. This unique structure can result in different chemical reactivity and physical properties, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
2090-16-6 |
|---|---|
Molekularformel |
C25H46 |
Molekulargewicht |
346.6 g/mol |
IUPAC-Name |
[5-cyclohexyl-3-(2-cyclohexylethyl)pentyl]cyclohexane |
InChI |
InChI=1S/C25H46/c1-4-10-22(11-5-1)16-19-25(20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h22-25H,1-21H2 |
InChI-Schlüssel |
QSDSENYLXAFOHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCC(CCC2CCCCC2)CCC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



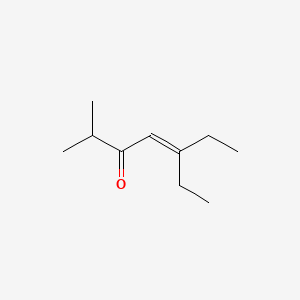
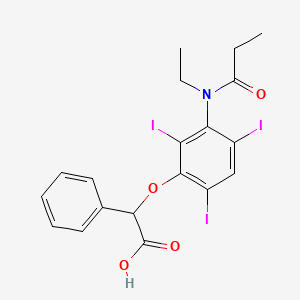
![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
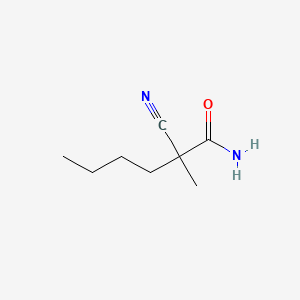
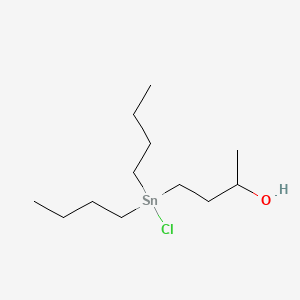
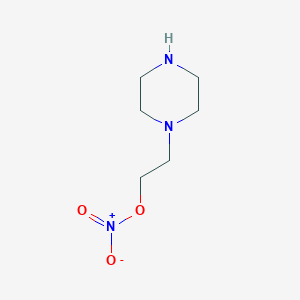
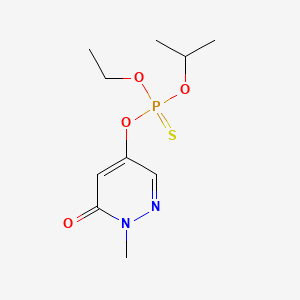

![N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
